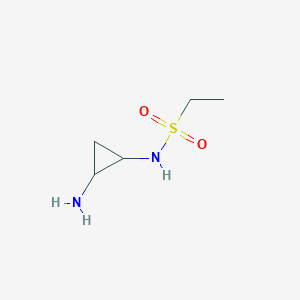
2-(4-Bromo-3-methylbutyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylbutyl)oxolane is a chemical compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom and an oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylbutyl)oxolane typically involves the reaction of 4-bromo-3-methylbutanol with oxirane under controlled conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the oxolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methylbutyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(3-methylbutyl)oxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: 2-(4-Hydroxy-3-methylbutyl)oxolane, 2-(4-Cyano-3-methylbutyl)oxolane.
Oxidation: 2-(4-Oxo-3-methylbutyl)oxolane.
Reduction: 2-(3-Methylbutyl)oxolane.
Applications De Recherche Scientifique
2-(4-Bromo-3-methylbutyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products that may exhibit different biological or chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-methylbutyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3-methylbutyl)oxolane: Contains a fluorine atom instead of bromine.
2-(4-Iodo-3-methylbutyl)oxolane: Contains an iodine atom instead of bromine.
Uniqueness
2-(4-Bromo-3-methylbutyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H17BrO |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c1-8(7-10)4-5-9-3-2-6-11-9/h8-9H,2-7H2,1H3 |
Clé InChI |
HQTNCSKWLFXGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
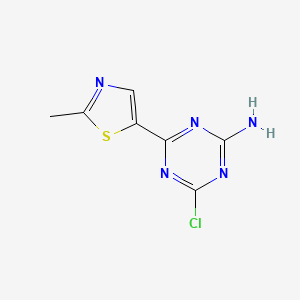


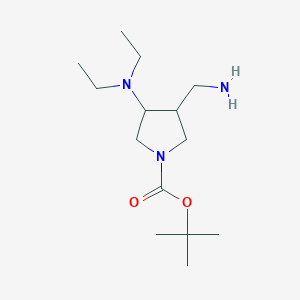

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
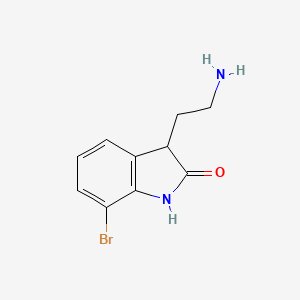
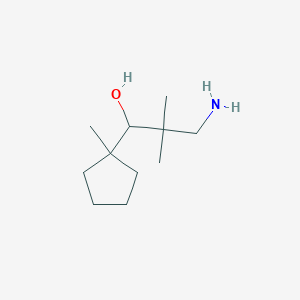
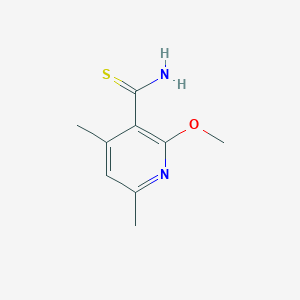
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
